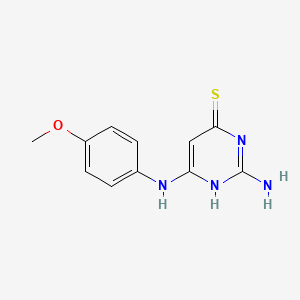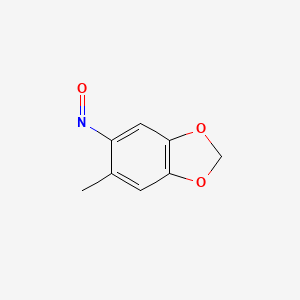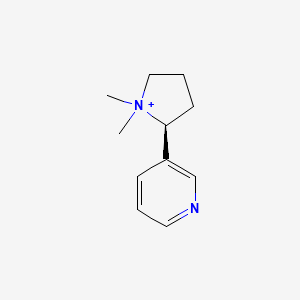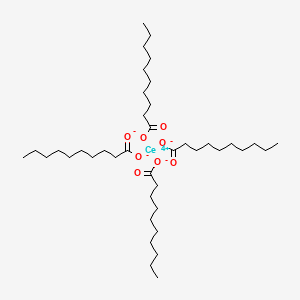
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C11H9ClN2O·HCl It is a derivative of pyridine, substituted with a chlorophenoxy group at the 6-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-aminopyridine.
Formation of 4-Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the 4-chlorophenoxide ion, which is then reacted with 3-aminopyridine to form the 6-(4-chlorophenoxy)pyridin-3-amine intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 6-(4-chlorophenoxy)pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amine or amide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amines or amides.
Coupling: Products include biaryl derivatives.
Aplicaciones Científicas De Investigación
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group enhances its binding affinity, while the amine group facilitates interactions with biological macromolecules. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenoxy)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
6-(4-Methylphenoxy)pyridin-3-amine: Similar structure but with a methyl group instead of chlorine.
6-(4-Fluorophenoxy)pyridin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
6-(4-Chlorophenoxy)pyridin-3-amine;hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and binding affinity, making it distinct from other similar compounds.
Propiedades
Número CAS |
31011-27-5 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
6-(4-chlorophenoxy)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H |
Clave InChI |
BFWXEHXOTGNYCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)










